molecular formula C5H6N2O B13616034 Furan-3-carboximidamide

Furan-3-carboximidamide

Cat. No.: B13616034
M. Wt: 110.11 g/mol
InChI Key: NPTVCIGQICWSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-3-carboximidamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboximidamide group attached to the third carbon of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-3-carboximidamide can be synthesized through various synthetic routes. One common method involves the reaction of furan-3-carboxylic acid with an appropriate amine under dehydrating conditions. The reaction typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) to facilitate the formation of the carboximidamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between furan-3-carboxylic acid and the amine, resulting in higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

Furan-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carboximidamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Furan-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of furan-3-carboximidamide involves its interaction with specific molecular targets and pathways. The furan ring can undergo electrophilic aromatic substitution reactions, allowing it to interact with various biological molecules. The carboximidamide group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Furan-3-carboximidamide can be compared with other similar compounds such as:

    Furan-2-carboxamide: Similar structure but with the carboxamide group attached to the second carbon of the furan ring.

    Furan-2-ylmethyl furan-2-carboxylate: Contains ester and amide functionalities with furan rings.

    N-(4-bromophenyl)furan-2-carboxamide: Contains a bromophenyl group attached to the furan ring .

These compounds share similar chemical properties but differ in their specific functional groups and positions, leading to variations in their reactivity and applications.

Properties

IUPAC Name

furan-3-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5(7)4-1-2-8-3-4/h1-3H,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTVCIGQICWSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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